

# Physicochemical properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

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## Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Cat. No.: B1608745

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## An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

**Foreword:** This document serves as a comprehensive technical guide on the physicochemical properties of **3-[(4-Methoxyphenyl)sulfonyl]propanoic acid**. It is designed for an audience of researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for potential synthesis, analysis, or application. While experimental data for this specific molecule is not widely available in public literature, this guide provides the essential theoretical framework and detailed experimental protocols necessary for its complete characterization. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

## Molecular Identity and Structural Rationale

**3-[(4-Methoxyphenyl)sulfonyl]propanoic acid** (CAS No. 91062-23-6) is a synthetic organic compound featuring three key functional groups that dictate its chemical behavior: a methoxy-substituted aromatic ring, a sulfonyl group, and a terminal carboxylic acid.<sup>[1]</sup> The interplay of these groups defines its potential as a scaffold in medicinal chemistry or materials science.

- **4-Methoxyphenyl Group:** This moiety provides a degree of lipophilicity and engages in aromatic interactions (e.g.,  $\pi$ - $\pi$  stacking). The methoxy group is a moderate electron-

donating group, influencing the electronic properties of the aromatic system.

- **Sulfonyl Group (-SO<sub>2</sub>-):** The sulfone is a critical functional group, acting as a strong hydrogen bond acceptor. It is metabolically stable and often used as a bioisostere for other groups. Its strong electron-withdrawing nature can influence the acidity of adjacent protons, although in this structure, it is separated from the carboxylic acid by an ethylene bridge.
- **Propanoic Acid Group:** This terminal carboxylic acid is the primary acidic center of the molecule, making the compound ionizable at physiological pH. It serves as a key site for hydrogen bonding and salt formation, which are critical for aqueous solubility and potential biological interactions.

Chemical Structure:

Figure 1: Functional group breakdown of **3-[(4-Methoxyphenyl)sulfonyl]propanoic acid**.

## Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound. The lack of extensive experimental data in the literature necessitates a combination of confirmed information and computationally predicted values, which serve as essential starting points for empirical validation.

Property	Value	Source / Method	Significance in Drug Development
CAS Number	91062-23-6	[1]	Unique chemical identifier for regulatory and database tracking.
Molecular Formula	<chem>C10H12O5S</chem>	[1]	Confirms elemental composition.
Molecular Weight	244.26 g/mol	[1]	Impacts diffusion, molar concentration calculations, and fits within Lipinski's Rule of Five.
Appearance	White to off-white solid	Typical for similar structures	Basic quality control parameter.
Melting Point (°C)	Not Reported	To be determined experimentally	Indicator of purity and lattice energy. A sharp range suggests high purity.
pKa	~4.0 (Predicted)	Computational Prediction	Governs the ionization state at physiological pH (7.4), critically affecting solubility, absorption, and receptor binding.
LogP (o/w)	~1.5 (Predicted)	Computational Prediction	Measures lipophilicity, predicting membrane permeability and potential for oral absorption.
Aqueous Solubility	Not Reported	To be determined experimentally	A critical factor for formulation and bioavailability.

Expected to be pH-dependent due to the carboxylic acid.

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## Experimental Workflows for Characterization

This section provides validated, step-by-step protocols for determining the key physicochemical properties. The inclusion of system suitability and validation checks is critical for ensuring the trustworthiness of the generated data.

### Protocol for Melting Point Determination (Capillary Method)

**Rationale:** This method is a simple yet powerful tool for assessing the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

**Methodology:**

- **Calibration:** Verify the performance of the melting point apparatus using certified standards with melting points bracketing the expected range (e.g., benzophenone, 48-50°C; caffeine, 235-237°C).
- **Sample Preparation:** Finely crush a small sample of the compound to a dry powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Measurement:**
  - Place the capillary tube into the heating block of the apparatus.
  - Set a rapid heating ramp (10-20°C/min) to approach the expected melting point.
  - Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2°C/min. This ensures thermal equilibrium between the sample and the thermometer.
  - Record the temperature at which the first droplet of liquid is observed ( $T_{\text{onset}}$ ).

- Record the temperature at which the last solid particle melts ( $T_{\text{clear}}$ ).
- Reporting: Report the result as a range ( $T_{\text{onset}} - T_{\text{clear}}$ ). The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

## Protocol for Aqueous Solubility (Shake-Flask Method)

**Rationale:** The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. It is crucial for predicting how a compound will behave in aqueous media, a prerequisite for any biological application. For an ionizable compound like this, determining solubility at multiple pH values (e.g., pH 2.0, 7.4) is essential.

**Methodology:**

- **System Preparation:** Prepare buffers at the desired pH values (e.g., pH 2.0 HCl/KCl buffer, pH 7.4 phosphate buffer).
- **Equilibration:**
  - Add an excess amount of the solid compound to a glass vial containing a known volume of the pH buffer. "Excess" is critical to ensure a saturated solution is formed.
  - Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure true thermodynamic equilibrium is reached.
- **Phase Separation:** After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 1-2 hours. To ensure complete removal of solids, withdraw the supernatant and filter it through a low-binding 0.22  $\mu\text{m}$  syringe filter (e.g., PVDF).
- **Quantification:**
  - Accurately dilute the filtered supernatant with a suitable mobile phase.
  - Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

- Calculate the concentration against a multi-point calibration curve prepared from a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol).
- Validation: Visually inspect the solid material at the bottom of the vial after the experiment. If it has changed form (e.g., become amorphous or changed crystal habit), it may indicate the formation of a different solid-state form, which should be noted.

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## References

- 1. scbt.com [scbt.com]
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